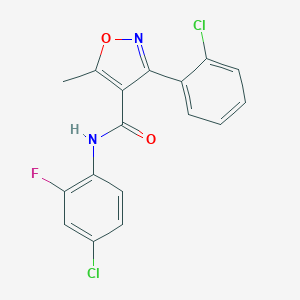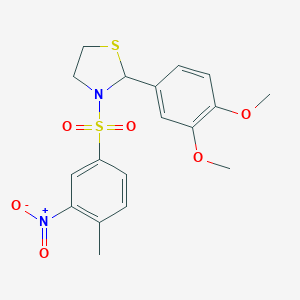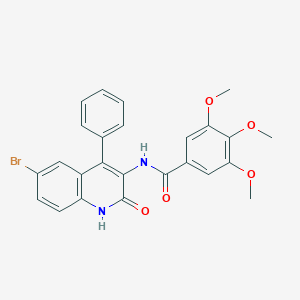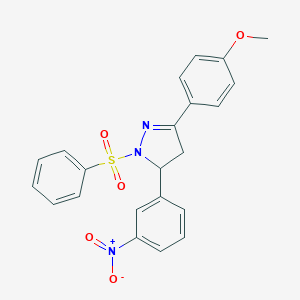
1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol, also known as GSK3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of glycogen synthase kinase 3 beta (GSK3β), which is a key enzyme involved in various cellular processes such as glycogen metabolism, cell proliferation, and differentiation.
Mécanisme D'action
The mechanism of action of the 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor involves the inhibition of the 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ enzyme, which is a key regulator of various signaling pathways in the cell. 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ is known to phosphorylate various proteins involved in cell signaling, and inhibition of this enzyme leads to the modulation of these signaling pathways.
Biochemical and Physiological Effects
The 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor has been shown to have various biochemical and physiological effects in the cell. It has been shown to regulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It also regulates the phosphorylation of various proteins involved in the regulation of glycogen metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, the 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor has certain limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on the 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor. One potential application is in the development of new treatments for various neurological disorders. The 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor has shown promising results in preclinical studies, and further research is needed to determine its effectiveness in clinical trials. Another potential application is in the development of new therapies for cancer. 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ has been shown to play a key role in the regulation of cancer cell proliferation, and inhibition of this enzyme has been shown to be effective in reducing tumor growth. Further research is needed to determine the potential of the 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor in cancer therapy.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol involves the reaction of 1-(9H-carbazol-9-yl)propan-2-ol with p-tolylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
The 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ inhibitor has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the treatment of various neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia. 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-olβ is known to play a key role in the pathogenesis of these disorders, and inhibition of this enzyme has been shown to be effective in reducing the symptoms of these diseases.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-20-10-12-21(13-11-20)28-16-14-27(15-17-28)18-22(30)19-29-25-8-4-2-6-23(25)24-7-3-5-9-26(24)29/h2-13,22,30H,14-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOXMLVGVGTAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[6-bromo-2-(2-hydroxy-5-methoxy-3-nitrophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B409539.png)
![7-[2-(5-nitro-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B409540.png)




![3-(3,4-Dimethoxyphenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B409548.png)
![[3-Amino-4-(4-methylphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B409551.png)
![3-amino-4-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409553.png)
![N-(2-bromo-4-nitrophenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B409555.png)
![Cyclohexyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B409556.png)